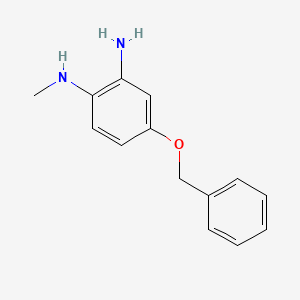

4-Benzyloxy-n1-methyl-benzene-1,2-diamine

Overview

Description

4-Benzyloxy-n1-methyl-benzene-1,2-diamine is a chemical compound with the CAS Number: 256493-34-2 . It has a molecular weight of 228.29 and its IUPAC name is 4-(benzyloxy)-N1-methylbenzene-1,2-diamine .

Molecular Structure Analysis

The InChI code for 4-Benzyloxy-n1-methyl-benzene-1,2-diamine is 1S/C14H16N2O/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,16H,10,15H2,1H3 . This compound contains a total of 34 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .Scientific Research Applications

Anticancer Activities

This compound has been found to have potential anticancer activities. It is used in the synthesis of directly-fluorinated five-membered heterocycles and their benzo-fused systems, which have shown promising anticancer activities . The fluorinated heterocycles have been found to be lead structures for drug design developments, with their activities almost equal to or exceeding the potency of the reference drugs .

Antimicrobial Activities

In addition to anticancer activities, the compound also exhibits antimicrobial properties. The in vivo and in vitro antimicrobial activities of these fluorinated heterocycles are well reported . The compound’s antimicrobial activity can be significantly affected by various electron-donating or electron-withdrawing substituents .

Anti-Melanogenic Agents

The compound has been used as an anti-melanogenic agent. It has been used in the synthesis of different chemical derivatives that have been used as anti-melanogenic compounds . These compounds have shown different therapeutic effects as tyrosinase inhibitors with different values of the inhibition constant and IC 50 .

Dyeing Industry

The compound plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . It is also used for polyester fiber dyeing .

Rubber Industry

In the rubber industry, the compound is used for its unique properties .

Depigmenting Agent

The compound acts as a depigmenting agent . This property makes it useful in various cosmetic applications.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular components, influencing their function and leading to changes at the molecular level .

Mode of Action

The exact mode of action of 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine is not fully understood. It’s proposed that it may interact with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, leading to observable effects .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

Similar compounds have shown varied bioavailability, influenced by factors such as absorption rate, distribution within the body, metabolism rate, and excretion .

Result of Action

It’s proposed that the compound may lead to changes at the molecular level, potentially influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

1-N-methyl-4-phenylmethoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,16H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBUDQOANFRAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-N1-methylbenzene-1,2-diamine | |

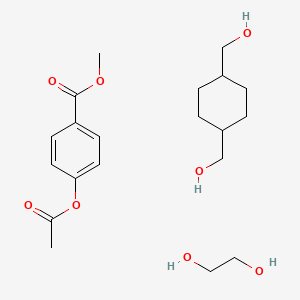

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)

![3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole](/img/structure/B3119840.png)

![2-Propenamide, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B3119860.png)

![[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid](/img/structure/B3119913.png)

![{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol](/img/structure/B3119919.png)